1,4-Bis((1H-imidazol-1-yl)methyl)benzene

Description

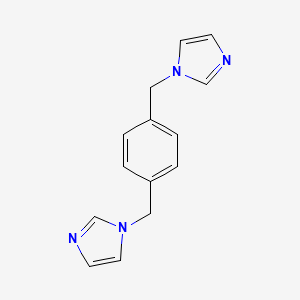

Structure

3D Structure

Properties

IUPAC Name |

1-[[4-(imidazol-1-ylmethyl)phenyl]methyl]imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4/c1-2-14(10-18-8-6-16-12-18)4-3-13(1)9-17-7-5-15-11-17/h1-8,11-12H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKUFFYFOBGGDTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=CN=C2)CN3C=CN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10361396 | |

| Record name | 1,1'-[1,4-Phenylenebis(methylene)]di(1H-imidazole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10361396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56643-83-5 | |

| Record name | 1,1'-[1,4-Phenylenebis(methylene)]di(1H-imidazole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10361396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is 1,4-Bis((1H-imidazol-1-yl)methyl)benzene?

An In-depth Technical Guide to 1,4-Bis((1H-imidazol-1-yl)methyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, commonly abbreviated as 'bix', is a versatile organic ligand extensively utilized in the fields of coordination chemistry, crystal engineering, and materials science.[1][2] Its molecular architecture, featuring a rigid para-phenylene spacer flanked by two flexible methylene-imidazole groups, allows for a variety of coordination modes and conformational flexibility.[1][3] This unique combination of rigidity and flexibility makes bix an excellent building block for the construction of sophisticated supramolecular structures, including coordination polymers (CPs) and metal-organic frameworks (MOFs).[1][2][4] These materials exhibit a wide range of potential applications, including fluorescent sensing, gas adsorption, and catalysis.[1][2][4] This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on quantitative data and detailed experimental methodologies.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[1] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₄N₄ | [1] |

| Molecular Weight | 238.29 g/mol | [1] |

| CAS Number | 56643-83-5 | [1] |

| Melting Point | ~132 °C | [1] |

| Appearance | White to almost white powder/crystal | [1] |

| InChI Key | NKUFFYFOBGGDTP-UHFFFAOYSA-N | [1] |

Synthesis of this compound

The most common and well-established method for the synthesis of this compound is through a direct nucleophilic substitution reaction.[1] This process involves the reaction of 1,4-bis(chloromethyl)benzene with imidazole in the presence of a strong base.

Experimental Protocol: Synthesis of this compound

Materials:

-

1,4-bis(chloromethyl)benzene

-

Imidazole

-

Sodium hydride (NaH)

-

Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF)

-

Deionized water

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride in anhydrous DMF.

-

To this suspension, add imidazole portion-wise while stirring at room temperature.

-

After the addition is complete, stir the mixture for an additional 30 minutes.

-

Slowly add a solution of 1,4-bis(chloromethyl)benzene in anhydrous DMF to the reaction mixture.

-

Allow the reaction to proceed at room temperature for 24 hours.

-

Quench the reaction by the slow addition of deionized water.

-

Extract the aqueous mixture with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the mixture and remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Applications in Coordination Chemistry and Materials Science

The bix ligand is a cornerstone in the construction of coordination polymers and metal-organic frameworks due to its ability to bridge metal centers, leading to the formation of one-dimensional (1D), two-dimensional (2D), and three-dimensional (3D) networks.[3][5] The resulting materials have shown significant promise in various applications.

Synthesis of Coordination Polymers and Metal-Organic Frameworks

The synthesis of CPs and MOFs incorporating the bix ligand is typically achieved through hydrothermal or solvothermal methods.[3] These methods involve heating a mixture of a metal salt, the bix ligand, and often a co-ligand in a sealed vessel. The choice of metal ion, co-ligand, solvent, and reaction temperature can significantly influence the final structure and properties of the resulting framework.

Experimental Protocol: Hydrothermal Synthesis of a Co(II)-bix MOF

This protocol is a representative example of the synthesis of a metal-organic framework using this compound.

Materials:

-

Cobalt(II) sulfate heptahydrate (CoSO₄·7H₂O)

-

This compound (bix)

-

Ethylene glycol

-

Deionized water

Procedure:

-

A mixture of CoSO₄·7H₂O, bix, ethylene glycol, and deionized water is prepared in a Teflon-lined stainless steel autoclave.

-

The autoclave is sealed and heated to a specific temperature (e.g., 160 °C) for a defined period (e.g., 72 hours).

-

After the reaction, the autoclave is allowed to cool slowly to room temperature.

-

The resulting crystals are collected by filtration, washed with deionized water and ethanol, and dried in air.

Coordination of 'bix' in MOF Formation

Caption: Schematic of MOF formation from 'bix' and metal ions.

Fluorescent Sensing

MOFs derived from this compound have demonstrated potential as fluorescent sensors for the detection of specific ions and small molecules.[1][2] The sensing mechanism often relies on the quenching or enhancement of the MOF's intrinsic luminescence upon interaction with the analyte. For instance, certain MOFs have been shown to be effective in detecting Fe(III) ions and ketone molecules with high selectivity and sensitivity.[2][4]

Gas Adsorption

The porous nature of MOFs constructed with the bix ligand makes them suitable candidates for gas storage and separation applications.[6] The size and functionality of the pores can be tuned by varying the synthesis conditions and the choice of co-ligands. For example, some MOFs incorporating a derivative of bix have shown selective adsorption of CO₂ over N₂.[2][4]

Quantitative Performance Data

The following table summarizes key performance data for materials synthesized using this compound or its derivatives.

| Application | Material | Analyte/Gas | Performance Metric | Value | Reference |

| Fluorescent Sensing | [Zn(L)(bpdc)]·1.6H₂O | Fe(III) ions | Detection Limit | 0.25 µM | [4] |

| Fluorescent Sensing | [Cd₂(L)(Hbptc)₂] | Nitrobenzene | Detection Limit | 0.624 µM | [4] |

| Gas Adsorption | TIBM-Cu MOF | CO₂ | Adsorption Capacity (298 K, 1 bar) | 3.60 mmol/g | [6] |

| Gas Adsorption | TIBM-Cu MOF | CO₂/N₂ | Selectivity | 53 | [6] |

*L = 1,4-di(1H-imidazol-4-yl)benzene (a derivative of bix); H₂bpdc = 4,4′-benzophenonedicarboxylic acid; H₃bptc = biphenyl-2,4′,5-tricarboxylic acid; TIBM = 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene.

Conclusion

This compound is a highly valuable and versatile ligand in the construction of functional coordination polymers and metal-organic frameworks. Its unique structural characteristics allow for the synthesis of a wide array of materials with tunable properties. The applications of these materials in fluorescent sensing and gas adsorption are particularly promising areas of current research. The detailed synthetic protocols and quantitative performance data provided in this guide serve as a valuable resource for researchers and scientists working in the fields of materials science, coordination chemistry, and drug development. Further exploration into the catalytic and other potential applications of bix-based materials is an active and exciting area of investigation.

References

- 1. This compound|CAS 56643-83-5 [benchchem.com]

- 2. Metal–organic frameworks with 1,4-di(1H-imidazol-4-yl)benzene and varied carboxylate ligands for selectively sensing Fe(iii) ions and ketone molecules - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Solvothermal synthesis of coordination polymers at different temperatures and their luminescence studies - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

1,4-Bis((1H-imidazol-1-yl)methyl)benzene structure and properties

An In-Depth Technical Guide to 1,4-Bis((1H-imidazol-1-yl)methyl)benzene: Structure, Properties, and Applications

Part 1: Foundational Understanding of a Versatile Ligand

This compound, commonly referred to in scientific literature by the abbreviation 'bix', is a bifunctional N-heterocyclic organic compound.[1] Its unique molecular architecture, featuring a rigid aromatic core flanked by flexible imidazole-containing arms, has established it as a cornerstone ligand in the fields of supramolecular chemistry, crystal engineering, and materials science.[1][2] The molecule's design principle—a combination of a rigid para-phenylene spacer with adaptable methylene-imidazole linkages—confers significant conformational flexibility.[1][3] This allows the terminal imidazole rings to rotate and orient themselves to satisfy the coordination geometries of a wide array of metal ions, making bix an exceptionally versatile building block for constructing complex, high-dimensional structures like Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs).[1][2][4] This guide provides a comprehensive overview of its structure, properties, synthesis, and applications for researchers in chemistry and drug development.

Part 2: Molecular Profile and Physicochemical Characteristics

The utility of bix is fundamentally derived from its distinct structural and chemical properties. Its structure consists of a central benzene ring substituted at the 1 and 4 positions with methyl groups, which are in turn bonded to the N1 atom of two imidazole rings.[1][5]

Structural and Chemical Identity

| Property | Value | Source(s) |

| IUPAC Name | 1-[[4-(imidazol-1-ylmethyl)phenyl]methyl]imidazole | [5] |

| Common Abbreviation | bix | [1][2] |

| CAS Number | 56643-83-5 | [1][5] |

| Molecular Formula | C₁₄H₁₄N₄ | [1][5] |

| Molecular Weight | 238.29 g/mol | [1][5] |

| Appearance | White to off-white crystalline powder | [1][6][7] |

| Melting Point | 130-134 °C | [1][8] |

| Boiling Point | 487.0 ± 25.0 °C (Predicted) | |

| Solubility | Soluble in Methanol | [8] |

The key to its function lies in the rotational freedom around the methylene (-CH₂-) bridges, which allows the two terminal imidazole rings to adopt various orientations (e.g., syn, anti). This conformational adaptability is critical, enabling the ligand to bridge metal centers at varying distances and angles, thus giving rise to a rich diversity of network topologies in the resulting coordination polymers.[2][3]

Part 3: Synthesis and Experimental Characterization

The synthesis of bix is well-established, allowing for its reliable production in a laboratory setting. Proper characterization is crucial to confirm its identity and purity before its use in constructing more complex superstructures.

Standard Synthesis Protocol

The most widely adopted method for synthesizing bix is a direct nucleophilic substitution reaction.[1] This approach is favored for its high efficiency and straightforward execution.

Rationale: The protocol leverages the nucleophilicity of the deprotonated imidazole nitrogen and the electrophilicity of the benzylic carbons in the xylene precursor. Sodium hydride, a strong, non-nucleophilic base, is used to deprotonate imidazole, forming the imidazolate anion, a potent nucleophile. Anhydrous polar aprotic solvents like DMF or THF are chosen to solvate the reactants without interfering with the strong base.

Step-by-Step Methodology:

-

Preparation: Under an inert atmosphere (e.g., Argon or Nitrogen), add imidazole (2.2 equivalents) to a flask containing an anhydrous solvent such as Dimethylformamide (DMF).

-

Deprotonation: Cool the mixture in an ice bath (0 °C). Add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 equivalents) portion-wise. The addition should be slow to control the evolution of hydrogen gas.

-

Activation: Allow the mixture to stir at room temperature for approximately 1-2 hours until the gas evolution ceases, indicating the complete formation of the sodium imidazolate salt.

-

Nucleophilic Substitution: Dissolve α,α'-dichloro-p-xylene or α,α'-dibromo-p-xylene (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.

-

Reaction: Allow the reaction to stir at room temperature overnight.

-

Quenching & Extraction: Carefully quench the reaction by the slow addition of water. Extract the product into a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with water and brine, then dry it over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethanol) to yield pure this compound as a white solid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of bix ligand.

Key Characterization Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. The ¹H NMR spectrum will characteristically show signals for the aromatic protons of the central phenyl ring, the methylene bridge protons, and the distinct protons of the imidazole rings.

-

Infrared (IR) Spectroscopy: IR analysis is used to verify the functional groups. More importantly, when bix is coordinated to a metal center, shifts in the vibrational frequencies of the imidazole ring (particularly C=N stretching) provide direct evidence of ligand-metal bond formation.[1]

-

Single-Crystal X-ray Diffraction: For coordination polymers and MOFs constructed from bix, this is the definitive technique for elucidating the 3D structure, determining bond lengths and angles, and understanding the overall network topology.[9]

-

Thermogravimetric Analysis (TGA): TGA is employed to assess the thermal stability of bix-containing materials, which is a critical parameter for applications in catalysis and gas storage.[1]

Part 4: Core Application in Coordination Chemistry and Materials Science

The primary application of bix is as a versatile bridging ligand for the synthesis of coordination polymers and MOFs.[1][10] Its ability to connect metal centers leads to the formation of extended networks with diverse structures and potential functions.[2][3]

Mechanism of Action as a Ligand: The two nitrogen atoms on the imidazole rings act as Lewis bases (N-donors), coordinating to metal ions (Lewis acids). The length of the p-xylene spacer dictates the distance between metal centers, while the flexibility of the methylene linkers allows the ligand to bend and twist, accommodating different coordination numbers and geometries of the metal ions. This results in structures of varying dimensionality, from 1D chains and 2D sheets to complex 3D interpenetrated frameworks.[9][11]

Caption: Imidazole moieties as key pharmacophoric features.

Part 6: Safety and Handling

This compound is labeled with the GHS07 pictogram. [1]Appropriate safety precautions should be taken during handling.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). [1]* Precautionary Measures: Use in a well-ventilated area, wear protective gloves, safety glasses, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes. This product is intended for research use only. [1]

Part 7: Conclusion and Future Outlook

This compound is more than just a chemical compound; it is a powerful tool in the hands of chemists and materials scientists. Its elegant design, combining rigidity and flexibility, has enabled the construction of countless novel materials with tailored properties. While its primary impact has been in the realm of coordination polymers and MOFs, the inherent biological relevance of its imidazole components suggests untapped potential in medicinal chemistry. Future research may focus on developing soluble bix-metal complexes for homogeneous catalysis, creating more sophisticated functional materials for sensing and electronics, and exploring the bix scaffold as a platform for the design of new therapeutic agents.

References

-

Lone, S. A., et al. (2021). Imidazole: Having Versatile Biological Activities. SciSpace. Retrieved from [Link]

-

An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. (n.d.). International Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (2024). Biomolecules. Retrieved from [Link]

-

Gujjarappa, R., et al. (2022). Overview on Biological Activities of Imidazole Derivatives. ResearchGate. Retrieved from [Link]

-

Synthesis, crystal structure and characterization of two new cobalt(II) metal–organic frameworks with 1,4-bis((1h-imidazol-1-yl)methyl) benzene and 1,3,5-tris[(1h-imidazol-1-yl)methyl]benzene ligands. (2024). Taylor & Francis Online. Retrieved from [Link]

-

Coordination polymers built from 1,4-bis(imidazol-1-ylmethyl)benzene: from crystalline to amorphous. (n.d.). Dalton Transactions (RSC Publishing). Retrieved from [Link]

-

An, H., et al. (2024). The crystal structure of 1,4-bis(1H-imidazol-3-ium-1-yl)benzene dinitrate, C12H12N4. ResearchGate. Retrieved from [Link]

-

Synthesis, crystal structure and characterization of two new cobalt(II) metal–organic frameworks with 1,4-bis((1h-imidazol-1-yl)methyl) benzene and 1,3,5-tris[(1h-imidazol-1-yl)methyl]benzene ligands. (2024). Taylor & Francis Online. Retrieved from [Link]

-

Coordination Polymers Built from 1,4-Bis(imidazol-1-ylmethyl)benzene: from Crystalline to Amorphous. (2015). ResearchGate. Retrieved from [Link]

-

Synthesis, Structure, and Properties of Coordination Polymers Based on 1,4-Bis((2-methyl-1H-imidazol-1-yl)methyl)benzene and Different Carboxylate Ligands. (n.d.). MDPI. Retrieved from [Link]

-

Li, F.-A., et al. (2011). Crystal structure of bisnitrate-bis(1-(4-((1H-imidazol-1yl)methyl)- benzyl)-1H-imidazole)cadmium(II). ResearchGate. Retrieved from [Link]

-

1,4-Bis(imidazol-1-ylmethyl)benzene dihydrate. (n.d.). PubChem. Retrieved from [Link]

-

Coordination polymers built from 1,4-bis(imidazol-1-ylmethyl)benzene: from crystalline to amorphous. (2015). Semantic Scholar. Retrieved from [Link]

-

1,1'-(1,4-Phenylenebis(methylene))di(1H-imidazole). (n.d.). PubChem. Retrieved from [Link]

-

Figure S1. The IR spectrum of ligand of 1,4-bis(triazol-1-ylmethyl) benzene (btx). (n.d.). ResearchGate. Retrieved from [Link]

-

1,4-Bis(imidazole-l-ylmethyl)benzene. (n.d.). Chongqing Chemdad Co., Ltd. Retrieved from [Link]

-

1H-Imidazole, 1-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]

-

Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. (2022). ACS Omega. Retrieved from [Link]

Sources

- 1. This compound|CAS 56643-83-5 [benchchem.com]

- 2. Coordination polymers built from 1,4-bis(imidazol-1-ylmethyl)benzene: from crystalline to amorphous - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. 1,1'-(1,4-Phenylenebis(methylene))di(1H-imidazole) | C14H14N4 | CID 1257389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,4-ビス[(1H-イミダゾール-1-イル)メチル]ベンゼン | 1,4-Bis[(1H-imidazol-1-yl)methyl]benzene | 56643-83-5 | 東京化成工業株式会社 [tcichemicals.com]

- 7. Page loading... [guidechem.com]

- 8. 1,4-Bis(imidazole-l-ylmethyl)benzene Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. tandfonline.com [tandfonline.com]

- 10. [PDF] Coordination polymers built from 1,4-bis(imidazol-1-ylmethyl)benzene: from crystalline to amorphous. | Semantic Scholar [semanticscholar.org]

- 11. tandfonline.com [tandfonline.com]

The Bix Ligand Family: A Technical Deep Dive into Bis(oxazoline) Ligands for Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals

The bis(oxazoline) ligand, commonly referred to as the "bix ligand" or "BOX ligand," represents a cornerstone class of C₂-symmetric chiral ligands that have revolutionized the field of asymmetric catalysis. Their modular nature, straightforward synthesis, and profound ability to induce high stereoselectivity in a vast array of chemical transformations have established them as indispensable tools in academic research and the pharmaceutical industry. This technical guide provides an in-depth exploration of the bix ligand family, focusing on their chemical identity, key applications, and the experimental methodologies that underpin their use.

Deciphering the Bix Ligand: Formula and Nomenclature

The term "bix ligand" does not refer to a single molecule but rather to a family of compounds characterized by two oxazoline rings connected by a backbone.[1] This structural motif allows for extensive variation in both the linker and the substituents on the oxazoline rings, enabling the fine-tuning of steric and electronic properties to suit specific catalytic reactions.[1] Consequently, a universal chemical formula or IUPAC name is not applicable. Instead, individual members of the family are named based on their specific structure.

Herein, we will focus on three prominent and widely utilized examples of bix ligands:

| Common Name | IUPAC Name | Chemical Formula |

| tBuBOX | (S,S)-2,2'-Methylenebis(4-tert-butyl-2-oxazoline) | C₁₅H₂₆N₂O₂ |

| PhBOX | (S,S)-2,2'-Bis(4-phenyl-2-oxazolin-2-yl)propane | C₂₅H₂₄N₂O₂ |

| PyBOX | 2,6-Bis[(4R)-4-phenyl-2-oxazolinyl]pyridine | C₂₅H₁₉N₃O₂ |

Applications in Asymmetric Catalysis: A Quantitative Perspective

Bix ligands, in complex with various transition metals such as copper, palladium, and nickel, are highly effective catalysts for a wide range of enantioselective transformations.[1] Their primary utility lies in the formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental processes in the synthesis of pharmaceuticals and other fine chemicals.[1] The table below summarizes the performance of selected bix ligand-metal complexes in key asymmetric reactions.

| Reaction Type | Bix Ligand Example | Metal | Substrate Example | Product Enantiomeric Excess (ee) | Yield (%) | Reference |

| Cyclopropanation | tBuBOX | Cu(I) | Styrene & Ethyl Diazoacetate | >99% | up to 99% | Evans, D. A., et al. J. Am. Chem. Soc.1991 |

| Aziridination | PhBOX | Cu(I) | Styrene & (p-Tolylsulfonyl)iminophenyliodinane | up to 94% | ~85% | Evans, D. A., et al. J. Am. Chem. Soc.1993 |

| Diels-Alder | PhBOX | Fe(III) | 3-Acryloyl-2-oxazolidinone & Cyclopentadiene | up to 98% | up to 95% | Corey, E. J., et al. J. Am. Chem. Soc.1991 |

| Michael Addition | PyBOX | Cu(II) | Indole & β-Nitrostyrene | up to 99% | up to 98% | Evans, D. A., et al. J. Am. Chem. Soc.2003 |

| Allylic Alkylation | PyBOX | Pd(0) | 1,3-Diphenyl-2-propenyl Acetate & Dimethyl Malonate | up to 98% | up to 99% | Trost, B. M., et al. J. Am. Chem. Soc.1996 |

Experimental Protocols: A Guide to Practice

The successful application of bix ligands in asymmetric catalysis hinges on precise and reproducible experimental procedures. Below are detailed methodologies for the synthesis of a representative bix ligand and its application in a catalytic reaction.

Synthesis of (S,S)-2,2'-Methylenebis(4-tert-butyl-2-oxazoline) (tBuBOX)

This protocol is adapted from the seminal work of Evans and coworkers.

Materials:

-

(S)-tert-Leucinol

-

Diethyl malonimidate dihydrochloride

-

Triethylamine

-

Dichloromethane (anhydrous)

-

Sodium sulfate (anhydrous)

Procedure:

-

To a solution of (S)-tert-leucinol (2.0 equivalents) in anhydrous dichloromethane, add triethylamine (2.2 equivalents) and cool the mixture to 0 °C.

-

Slowly add diethyl malonimidate dihydrochloride (1.0 equivalent) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the pure tBuBOX ligand.

Asymmetric Cyclopropanation using a Cu(I)-tBuBOX Catalyst

Materials:

-

Copper(I) trifluoromethanesulfonate benzene complex (CuOTf)₂·C₆H₆

-

(S,S)-tBuBOX ligand

-

Styrene

-

Ethyl diazoacetate

-

Dichloromethane (anhydrous)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve (CuOTf)₂·C₆H₆ (0.01 equivalents) and the tBuBOX ligand (0.011 equivalents) in anhydrous dichloromethane.

-

Stir the solution at room temperature for 1 hour to form the active catalyst complex.

-

Cool the solution to -78 °C and add styrene (1.0 equivalent).

-

Slowly add a solution of ethyl diazoacetate (1.2 equivalents) in anhydrous dichloromethane via a syringe pump over a period of 4 hours.

-

Stir the reaction mixture at -78 °C for an additional 12 hours.

-

Quench the reaction by adding a few drops of acetic acid.

-

Allow the mixture to warm to room temperature and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate the cyclopropane product.

-

Determine the enantiomeric excess of the product using chiral high-performance liquid chromatography (HPLC).

Visualizing the Catalytic Cycle: A Graphviz Representation

The following diagram illustrates a generalized workflow for an asymmetric catalytic reaction using a bix ligand-metal complex.

This guide has provided a foundational overview of the bix ligand family, from their fundamental chemical structures to their practical application in asymmetric synthesis. The modularity and efficacy of these ligands ensure their continued prominence in the development of novel synthetic methodologies and the efficient construction of complex chiral molecules.

References

Physical and chemical properties of 1,4-bis(imidazol-1-ylmethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-bis(imidazol-1-ylmethyl)benzene, also known as bix, is a versatile organic compound that has garnered significant interest in the fields of coordination chemistry and materials science. Its unique molecular architecture, featuring a rigid benzene core flanked by two flexible imidazole-containing arms, makes it an excellent building block for the construction of sophisticated supramolecular structures such as metal-organic frameworks (MOFs) and coordination polymers (CPs).[1] This guide provides a comprehensive overview of the physical and chemical properties of 1,4-bis(imidazol-1-ylmethyl)benzene, detailed experimental protocols for its synthesis and characterization, and an exploration of its current and potential applications.

Physical and Chemical Properties

1,4-bis(imidazol-1-ylmethyl)benzene is a white to off-white crystalline powder. A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₄N₄ | [2] |

| Molecular Weight | 238.29 g/mol | [1][3] |

| Melting Point | 130-134 °C | |

| Boiling Point | 487.0 ± 25.0 °C at 760 mmHg | |

| Appearance | White to almost white powder/crystal | [1] |

| Purity | >98.0% (GC) | [4] |

| Solubility | Soluble in methanol and ethanol | [1] |

| CAS Number | 56643-83-5 | [1] |

Synthesis and Purification

The most common and well-established method for the synthesis of 1,4-bis(imidazol-1-ylmethyl)benzene is through a direct nucleophilic substitution reaction.[1]

Experimental Protocol: Synthesis

Materials:

-

1,4-bis(chloromethyl)benzene

-

Imidazole

-

Sodium hydride (NaH)

-

Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve imidazole in anhydrous DMF or THF.

-

Cool the solution in an ice bath.

-

Gradually add sodium hydride to the solution with stirring. The addition should be slow to control the exothermic reaction.

-

Once the addition of sodium hydride is complete, allow the mixture to stir at room temperature for a designated period to ensure the complete formation of the imidazolide anion.

-

Slowly add a solution of 1,4-bis(chloromethyl)benzene in the same anhydrous solvent to the reaction mixture.

-

The reaction mixture is then stirred, typically at room temperature or with gentle heating, for several hours to overnight to ensure the completion of the bis-substitution.[1]

-

Upon completion, the reaction is quenched, and the product is isolated.

Experimental Protocol: Purification

The crude product is typically purified by recrystallization.

Materials:

-

Crude 1,4-bis(imidazol-1-ylmethyl)benzene

-

Methanol or Ethanol

Procedure:

-

Dissolve the crude product in a minimum amount of hot methanol or ethanol.

-

Allow the solution to cool slowly to room temperature.

-

Further cooling in an ice bath may be necessary to maximize crystal formation.

-

Collect the purified crystals by filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals under vacuum.

Spectroscopic Characterization

The identity and purity of the synthesized 1,4-bis(imidazol-1-ylmethyl)benzene are confirmed using various spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the benzene and imidazole rings, and a characteristic singlet for the methylene bridge protons. |

| ¹³C NMR | Resonances for the carbons of the benzene ring, the methylene carbons, and the carbons of the imidazole rings. |

| FTIR (KBr, cm⁻¹) | Characteristic absorption bands for aromatic C-H stretching, C=C and C=N stretching of the aromatic rings. |

| Mass Spec (ESI+) | A peak corresponding to the molecular ion [M+H]⁺. |

Applications

The primary application of 1,4-bis(imidazol-1-ylmethyl)benzene is in the field of coordination chemistry, where it serves as a versatile N-donor bridging ligand for the synthesis of:

-

Metal-Organic Frameworks (MOFs): These are crystalline materials with a porous structure, constructed from metal ions or clusters coordinated to organic ligands. MOFs have potential applications in gas storage, separation, and catalysis.

-

Coordination Polymers (CPs): These are extended structures formed by the self-assembly of metal ions and organic ligands. They exhibit a wide range of topologies and potential applications in areas such as luminescence and magnetism.

The flexibility of the methylene linkages in 1,4-bis(imidazol-1-ylmethyl)benzene allows the imidazole rings to rotate and adapt to the coordination preferences of various metal ions, leading to the formation of diverse and intricate structures.[1]

Relevance to Drug Development

While the broader class of imidazole-containing compounds has been extensively studied for various medicinal applications, including as anticancer and enzyme inhibitory agents, there is currently a lack of specific research on the biological activity of 1,4-bis(imidazol-1-ylmethyl)benzene itself. Its primary utility in a drug development context may lie in its role as a versatile scaffold for the synthesis of more complex molecules or as a component in drug delivery systems based on MOFs. Further research is required to explore any intrinsic therapeutic properties of this compound or its direct involvement in biological signaling pathways.

Conclusion

1,4-bis(imidazol-1-ylmethyl)benzene is a valuable and versatile building block in the field of supramolecular chemistry. Its well-defined synthesis and predictable coordination behavior make it an important tool for the rational design and construction of novel functional materials. While its direct application in drug development is yet to be established, its role as a ligand in the formation of biocompatible MOFs for drug delivery and other biomedical applications presents an exciting avenue for future research. This guide provides a solid foundation for researchers and scientists working with or considering the use of this intriguing molecule.

References

In-Depth Technical Guide: 1,4-bis(imidazol-1-ylmethyl)benzene (CAS Number: 56643-83-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-bis(imidazol-1-ylmethyl)benzene, commonly referred to in scientific literature by the abbreviation 'bix', is a versatile organic compound with the CAS number 56643-83-5. Its molecular structure features a rigid para-phenylene core flanked by two flexible methylene spacers, which in turn are connected to two imidazole rings. This unique combination of rigid and flexible components makes it an important building block in the fields of supramolecular chemistry and materials science.

Primarily, 1,4-bis(imidazol-1-ylmethyl)benzene serves as a versatile N-donor bridging ligand in the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). The flexible nature of the methylene linkages allows the imidazole rings to rotate and adapt to the coordination geometries of various metal centers. This adaptability has led to the synthesis of a vast number of CPs and MOFs with diverse and intriguing structural topologies.

While the imidazole moiety is of interest in medicinal chemistry, the primary application of 1,4-bis(imidazol-1-ylmethyl)benzene is not in drug development. The scientific literature does not indicate known interactions with biological signaling pathways. Instead, its utility is centered on the development of functional materials, such as those with potential applications in gas adsorption and fluorescent sensing.

Physicochemical and Spectroscopic Data

The physical, chemical, and spectroscopic properties of 1,4-bis(imidazol-1-ylmethyl)benzene are summarized in the tables below.

Table 2.1: Physical and Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 56643-83-5 | |

| Molecular Formula | C₁₄H₁₄N₄ | |

| Molecular Weight | 238.29 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 130.0 to 134.0 °C | |

| Boiling Point (Predicted) | 487.0 ± 25.0 °C at 760 mmHg | |

| Solubility | Soluble in Methanol | |

| IUPAC Name | 1-[[4-(imidazol-1-ylmethyl)phenyl]methyl]imidazole | |

| InChI Key | NKUFFYFOBGGDTP-UHFFFAOYSA-N |

Table 2.2: Spectroscopic Data

| Technique | Data |

| ¹H NMR (Predicted) | Signals for aromatic protons (benzene and imidazole rings), and a singlet for the methylene protons. |

| ¹³C NMR (Predicted) | Resonances for the carbons of the benzene ring, the methylene carbons, and the carbons of the imidazole rings. |

| FT-IR | Characteristic peaks for aromatic C-H stretching, C=C and C=N stretching of the aromatic rings. |

| Mass Spectrometry (ESI+) | A peak corresponding to the molecular ion [M+H]⁺. |

Experimental Protocols

Synthesis of 1,4-bis(imidazol-1-ylmethyl)benzene

The most common method for the synthesis of 1,4-bis(imidazol-1-ylmethyl)benzene is through a direct nucleophilic substitution reaction. The following is a representative protocol:

Reaction Scheme:

Synthesis of 1,4-bis(imidazol-1-ylmethyl)benzene

Materials:

-

1,4-bis(chloromethyl)benzene

-

Imidazole

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Deionized water

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride in anhydrous DMF.

-

Slowly add a solution of imidazole in anhydrous DMF to the sodium hydride suspension while stirring. The reaction is exothermic and may require cooling to maintain room temperature.

-

After the addition is complete, stir the mixture for 1 hour at room temperature to ensure the complete formation of the sodium salt of imidazole.

-

To this mixture, add a solution of 1,4-bis(chloromethyl)benzene in anhydrous DMF dropwise.

-

Allow the reaction to stir at room temperature for 24 hours.

-

Quench the reaction by the slow addition of deionized water.

-

Extract the aqueous mixture with ethyl acetate.

-

Combine the organic layers and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield 1,4-bis(imidazol-1-ylmethyl)benzene as a white solid.

General Protocol for Hydrothermal Synthesis of a Metal-Organic Framework (MOF)

1,4-bis(imidazol-1-ylmethyl)benzene is frequently used in the hydrothermal synthesis of MOFs. The following is a generalized protocol.

Hydrothermal Synthesis of a MOF using 'bix' Ligand

Materials:

-

A metal salt (e.g., cadmium nitrate, cobalt nitrate, zinc nitrate)

-

1,4-bis(imidazol-1-ylmethyl)benzene (bix)

-

A co-ligand (optional, e.g., a dicarboxylic acid)

-

A solvent or solvent mixture (e.g., deionized water, DMF, ethanol)

Procedure:

-

In a glass vial, combine the metal salt and 1,4-bis(imidazol-1-ylmethyl)benzene in the desired stoichiometric ratio.

-

Add the solvent(s) to the vial.

-

If a co-ligand is used, add it to the mixture.

-

The mixture is typically sonicated for a few minutes to ensure homogeneity.

-

The vial is placed in a Teflon-lined stainless steel autoclave.

-

The autoclave is sealed and heated in an oven at a specific temperature (typically between 120-180 °C) for a period ranging from 24 to 72 hours.

-

After the reaction time, the oven is turned off, and the autoclave is allowed to cool slowly to room temperature.

-

The resulting crystalline product is collected by filtration, washed with the reaction solvent, and typically dried in air.

Applications in Materials Science

The primary utility of 1,4-bis(imidazol-1-ylmethyl)benzene lies in its role as a linker to construct CPs and MOFs. The structural diversity of the resulting frameworks leads to a range of potential applications.

Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs)

The flexible bis(imidazole) ligand can coordinate to metal ions in various conformations, leading to a wide array of network topologies, from one-dimensional chains to complex three-dimensional frameworks. The choice of metal ion, counter-anion, and the presence of co-ligands all play a significant role in directing the final structure.

Fluorescent Sensing

MOFs constructed from ligands structurally similar to 1,4-bis(imidazol-1-ylmethyl)benzene have shown promise as fluorescent sensors. For instance, certain frameworks exhibit high selectivity and sensitivity for detecting Fe(III) ions and various ketone molecules. The sensing mechanism often involves the quenching of the MOF's intrinsic luminescence upon interaction with the analyte.

Relevance to Drug Development

The audience for this guide includes drug development professionals, and it is important to clarify the role, or lack thereof, of 1,4-bis(imidazol-1-ylmethyl)benzene in this field.

Biological Activity of 1,4-bis(imidazol-1-ylmethyl)benzene

A thorough review of the scientific literature reveals no significant studies on the direct biological activity, cytotoxicity, or interaction of 1,4-bis(imidazol-1-ylmethyl)benzene with biological signaling pathways. Its application is firmly established in the realm of materials science. While some MOFs have been investigated for drug delivery applications, 1,4-bis(imidazol-1-ylmethyl)benzene itself is utilized as a structural linker and is not considered a pharmacologically active molecule.

Safety Information

Table 6.1: Hazard and Precautionary Statements

| Category | Information | Reference(s) |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P271: Use only outdoors or in a |

An In-depth Technical Guide to the Solubility and Stability of 1,4-bis((1H-imidazol-1-yl)methyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 1,4-bis((1H-imidazol-1-yl)methyl)benzene, a versatile N-donor bridging ligand crucial in the fields of crystal engineering and materials science. While specific quantitative data for this compound is not extensively available in public literature, this document outlines the necessary experimental protocols to determine these essential physicochemical properties.

Introduction

This compound, often abbreviated as bix, is a key building block in the synthesis of coordination polymers and metal-organic frameworks (MOFs)[1][2]. Its molecular structure, featuring two flexible imidazole groups linked by a rigid p-xylene spacer, allows for the formation of diverse and complex architectures[1]. Understanding its solubility and stability is paramount for its application in drug development, materials science, and chemical synthesis, ensuring optimal conditions for storage, formulation, and application.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₄N₄ | [1][3] |

| Molecular Weight | 238.29 g/mol | [1][3] |

| Appearance | White to almost white powder/crystal | [1][4] |

| Melting Point | 130.0 to 134.0 °C | [3][5] |

| Predicted Boiling Point | 487.0 ± 25.0 °C (at 760 mmHg) | [3][5] |

| Predicted pKa | 7.05 ± 0.10 | [3][5] |

| Storage Temperature | 2-8°C, sealed in dry conditions | [3] |

Solubility Profile

Qualitative Solubility

This table can be used to record initial qualitative solubility observations.

| Solvent | Solubility (e.g., Soluble, Sparingly Soluble, Insoluble) | Observations (e.g., Color change, precipitation) |

| Water | ||

| Methanol | Soluble[3][5] | |

| Ethanol | ||

| Acetone | ||

| Dichloromethane | ||

| Dimethylformamide (DMF) | ||

| Dimethyl sulfoxide (DMSO) | ||

| Toluene | ||

| Hexane |

Quantitative Solubility in Various Solvents

This table is designed to present the quantitative solubility data at a specified temperature.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Water | 25 | ||

| Methanol | 25 | ||

| Ethanol | 25 | ||

| Acetone | 25 | ||

| Dichloromethane | 25 | ||

| Dimethylformamide (DMF) | 25 | ||

| Dimethyl sulfoxide (DMSO) | 25 |

Aqueous Solubility at Different pH Values

The pH-dependent solubility is critical for applications in biological systems.

| pH | Buffer System | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| 2.0 | HCl | 25 | ||

| 4.5 | Acetate | 25 | ||

| 6.8 | Phosphate | 25 | ||

| 7.4 | Phosphate | 25 | ||

| 9.0 | Borate | 25 |

Stability Profile

The stability of this compound under various environmental conditions is crucial for determining its shelf-life and handling requirements. The following tables can be used to systematically record stability data.

Thermal Stability

| Temperature (°C) | Time (days) | Purity (%) | Degradation Products |

| 40 | 7 | ||

| 40 | 14 | ||

| 60 | 7 | ||

| 60 | 14 | ||

| 80 | 7 | ||

| 80 | 14 |

pH Stability in Aqueous Solution

| pH | Buffer System | Temperature (°C) | Time (days) | Purity (%) | Degradation Products |

| 2.0 | HCl | 25 | 7 | ||

| 2.0 | HCl | 25 | 14 | ||

| 7.4 | Phosphate | 25 | 7 | ||

| 7.4 | Phosphate | 25 | 14 | ||

| 9.0 | Borate | 25 | 7 | ||

| 9.0 | Borate | 25 | 14 |

Photostability

| Light Source | Intensity | Time (hours) | Purity (%) | Degradation Products |

| UV-A (365 nm) | 24 | |||

| UV-B (315 nm) | 24 | |||

| Visible Light | 24 |

Experimental Protocols

Detailed methodologies for determining the solubility and stability are provided below. These are generalized protocols and may require optimization for this compound.

Protocol for Determining Qualitative and Quantitative Solubility

This protocol outlines the steps for an initial solubility assessment followed by quantitative determination.

Caption: Workflow for solubility determination.

Methodology:

-

Qualitative Assessment:

-

To a small vial, add approximately 1 mL of the selected solvent.

-

Add a small, pre-weighed amount (e.g., 1-2 mg) of this compound.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Visually inspect the solution against a light and dark background to determine if the solid has completely dissolved. Record the observation.

-

-

Quantitative Assessment (Shake-Flask Method):

-

Add an excess amount of this compound to a known volume of the solvent in a sealed container.

-

Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separate the undissolved solid from the saturated solution by centrifugation or filtration.

-

Carefully withdraw a known volume of the clear supernatant.

-

Determine the concentration of the compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

-

Calculate the solubility in mg/mL or mol/L.

-

Protocol for Stability Testing

This protocol describes a general approach for assessing the stability of the compound under various stress conditions.

Caption: Workflow for stability assessment.

Methodology:

-

Sample Preparation: Prepare multiple samples of this compound. For solution stability, dissolve the compound in the relevant aqueous buffer. For solid-state stability, use the crystalline powder.

-

Initial Analysis (T=0): Analyze a control sample immediately after preparation to determine the initial purity and chromatographic profile.

-

Stress Conditions:

-

Thermal Stability: Place samples in controlled temperature chambers (e.g., 40°C, 60°C, 80°C).

-

pH Stability: Store solutions at different pH values (e.g., 2.0, 7.4, 9.0) at a constant temperature.

-

Photostability: Expose samples to controlled light sources (e.g., UV-A, UV-B, visible light) in a photostability chamber. Protect control samples from light.

-

-

Time Points: Withdraw samples from the stress conditions at predetermined time intervals (e.g., 7, 14, 30 days for thermal and pH stability; 24, 48 hours for photostability).

-

Analysis: Analyze the withdrawn samples using a stability-indicating analytical method (typically HPLC with a photodiode array detector). This method should be able to separate the parent compound from any potential degradation products.

-

Data Evaluation: Compare the purity of the stressed samples to the T=0 sample. Calculate the percentage of the remaining compound and identify and quantify any major degradation products.

Signaling Pathways and Logical Relationships

While this compound is primarily a synthetic building block, its derivatives or the materials synthesized from it could have biological applications. The following diagram illustrates a hypothetical logical relationship for evaluating the potential of a new material derived from this compound in a drug development context.

Caption: Drug development evaluation pathway.

This guide provides a framework for the systematic evaluation of the solubility and stability of this compound. The provided protocols and data presentation formats are intended to assist researchers in generating the critical data required for the effective application of this compound.

References

- 1. This compound|CAS 56643-83-5 [benchchem.com]

- 2. Coordination polymers built from 1,4-bis(imidazol-1-ylmethyl)benzene: from crystalline to amorphous - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. 1,4-Bis(imidazole-l-ylmethyl)benzene | 56643-83-5 [chemicalbook.com]

- 4. 1,4-Bis[(1H-imidazol-1-yl)methyl]benzene | 56643-83-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. 1,4-Bis(imidazole-l-ylmethyl)benzene Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

The Versatility of "bix": A Flexible Ligand in Coordination Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The ligand 1,4-bis(imidazol-1-ylmethyl)benzene, commonly known as "bix," has emerged as a cornerstone in the field of coordination chemistry and crystal engineering.[1][2][3][4] Its unique structural attributes, particularly its inherent flexibility, have enabled the synthesis of a vast array of coordination polymers (CPs) and metal-organic frameworks (MOFs) with diverse topologies and intriguing properties.[1][2][3] This technical guide provides a comprehensive overview of the key features of bix as a flexible ligand, including quantitative structural data, detailed experimental protocols, and visual representations of its coordination behavior.

Core Features of the "bix" Ligand

The utility of bix in constructing complex coordination architectures stems from a combination of rigidity and flexibility within its molecular structure.[4] It comprises a rigid central para-phenylene group flanked by two flexible methylene spacers, which in turn are connected to two imidazole rings.[4] This unique arrangement allows the imidazole rings to rotate freely around the -CH₂- groups, leading to a variety of conformations.[5] This conformational flexibility is a key factor in the formation of a wide range of structurally diverse coordination polymers.[1][2][3][5]

The coordination of bix with transition metal ions is unpredictable, contributing to the vast number of structurally diverse and functionally intriguing CPs.[1][2][3][5] Bix typically acts as a bridging ligand, connecting two metal centers through the nitrogen atoms of its imidazole rings. This bridging capability allows for the construction of one-dimensional (1D), two-dimensional (2D), and three-dimensional (3D) networks.

Quantitative Data on "bix" Coordination Compounds

The structural parameters of coordination polymers containing the bix ligand vary depending on the metal center, counter-anions, and crystallization conditions. The following tables summarize representative quantitative data for selected bix-containing coordination polymers.

Table 1: Selected Bond Lengths in Bix-Containing Coordination Polymers

| Compound | Metal Ion | M-N (bix) Bond Length (Å) |

| [Cd(bix)(oba)] | Cd(II) | 2.228(3) - 2.311(3) |

| [Zn(bix)(oba)] | Zn(II) | 2.007(2) - 2.088(2) |

| [Co(bix)(oba)] | Co(II) | 2.029(3) - 2.121(3) |

| [Mn(bix)(oba)] | Mn(II) | 2.193(3) - 2.291(3) |

Data extracted from crystallographic studies of isostructural coordination polymers where H₂oba = 4,4'-oxybis(benzoic acid).

Table 2: Selected Bond Angles in Bix-Containing Coordination Polymers

| Compound | Metal Ion | N-M-N Angle (°) (from different bix ligands) |

| [Cd(bix)(oba)] | Cd(II) | 95.8(1) - 168.9(1) |

| [Zn(bix)(oba)] | Zn(II) | 100.2(1) - 122.1(1) |

| [Co(bix)(oba)] | Co(II) | 91.1(1) - 171.2(1) |

| [Mn(bix)(oba)] | Mn(II) | 88.9(1) - 170.1(1) |

Data extracted from crystallographic studies of isostructural coordination polymers where H₂oba = 4,4'-oxybis(benzoic acid).

Experimental Protocols

Synthesis of the "bix" Ligand (1,4-bis(imidazol-1-ylmethyl)benzene)

A widely adopted method for the synthesis of the bix ligand is through the reaction of imidazole with 1,4-bis(bromomethyl)benzene.

Materials:

-

Imidazole

-

1,4-bis(bromomethyl)benzene

-

Sodium hydroxide (NaOH)

-

Acetonitrile (CH₃CN)

-

Deionized water

Procedure:

-

Dissolve imidazole in acetonitrile in a round-bottom flask.

-

Add a solution of sodium hydroxide in deionized water to the flask and stir for 30 minutes at room temperature.

-

Slowly add a solution of 1,4-bis(bromomethyl)benzene in acetonitrile to the reaction mixture.

-

Heat the mixture to reflux and maintain for 24 hours.

-

After cooling to room temperature, remove the solvent under reduced pressure.

-

Wash the resulting solid with deionized water and dry under vacuum to yield the pure bix ligand.

Synthesis of a Representative Coordination Polymer: [Zn(bix)(oba)]

This protocol describes the hydrothermal synthesis of a zinc-based coordination polymer using bix and 4,4'-oxybis(benzoic acid) (H₂oba) as ligands.

Materials:

-

1,4-bis(imidazol-1-ylmethyl)benzene (bix)

-

4,4'-oxybis(benzoic acid) (H₂oba)

-

Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

-

N,N-dimethylformamide (DMF)

-

Deionized water

Procedure:

-

In a Teflon-lined stainless steel autoclave, combine bix, H₂oba, and Zn(NO₃)₂·6H₂O in a molar ratio of 1:1:1.

-

Add a mixture of DMF and deionized water (typically in a 1:1 volume ratio) to the autoclave.

-

Seal the autoclave and heat it in an oven at a constant temperature (e.g., 120 °C) for 72 hours.

-

After the reaction is complete, allow the autoclave to cool slowly to room temperature.

-

Colorless block-shaped crystals of [Zn(bix)(oba)] can be collected by filtration, washed with deionized water and ethanol, and dried in air.

Visualizing "bix" in Coordination Chemistry

The following diagrams, generated using the DOT language, illustrate key concepts related to the use of bix in coordination chemistry.

References

- 1. [PDF] Coordination polymers built from 1,4-bis(imidazol-1-ylmethyl)benzene: from crystalline to amorphous. | Semantic Scholar [semanticscholar.org]

- 2. Coordination polymers built from 1,4-bis(imidazol-1-ylmethyl)benzene: from crystalline to amorphous - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. 1,4-Bis((1H-imidazol-1-yl)methyl)benzene|CAS 56643-83-5 [benchchem.com]

- 5. researchgate.net [researchgate.net]

A Technical Guide to Coordination Polymers Constructed from 1,4-bis(imidazol-1-ylmethyl)benzene (bix)

This in-depth technical guide provides a comprehensive overview of coordination polymers (CPs) constructed from the versatile N-donor bridging ligand, 1,4-bis(imidazol-1-ylmethyl)benzene, commonly known as bix. This guide is intended for researchers, scientists, and drug development professionals interested in the design, synthesis, and application of this fascinating class of materials. We will delve into the structural intricacies, synthetic methodologies, and burgeoning applications of bix-based coordination polymers, offering field-proven insights and detailed protocols.

Part 1: The Unique Nature of the 1,4-bis(imidazol-1-ylmethyl)benzene (bix) Ligand

The remarkable utility of 1,4-bis(imidazol-1-ylmethyl)benzene (bix) as a building block in the construction of coordination polymers stems from its unique structural characteristics. The ligand is comprised of a rigid 1,4-dimethylbenzene spacer connecting two flexible imidazole groups. This combination of a rigid core and flexible coordinating arms allows for a rich and often unpredictable coordination chemistry. The imidazole rings can freely rotate around the methylene (-CH2-) groups, enabling the ligand to adopt various conformations to accommodate the coordination preferences of different metal centers.[1] This conformational flexibility is a key factor in the formation of a vast number of structurally diverse and functionally intriguing coordination polymers.[1][2][3][4][5]

The bix ligand is a versatile N-donor bridging ligand, coordinating to metal centers through the nitrogen atoms of its imidazole rings.[6] This interaction is fundamental to the formation of extended one-dimensional (1D), two-dimensional (2D), and three-dimensional (3D) networks that define coordination polymers.

Part 2: Synthetic Strategies for Engineering bix-based Coordination Polymers

The synthesis of coordination polymers is a process of self-assembly, where metal ions and organic ligands spontaneously organize into ordered structures.[7] For bix-based coordination polymers, solvothermal and hydrothermal methods are the most prevalent synthetic techniques. These methods involve heating a mixture of the metal salt, the bix ligand, and often a co-ligand in a sealed vessel at elevated temperatures. The choice of solvent, temperature, reaction time, and the molar ratio of the reactants can significantly influence the final structure and properties of the resulting coordination polymer.

The use of auxiliary ligands, particularly multicarboxylic acids, in conjunction with bix has proven to be a highly effective strategy for constructing novel coordination polymers with diverse topologies and functionalities.[1] These co-ligands can bridge metal centers in different ways, leading to a greater variety of network architectures. The interplay between the flexible bix ligand and the often more rigid carboxylate co-ligands allows for fine-tuning of the resulting framework.

Experimental Protocol: Solvothermal Synthesis of a Zn(II)-bix Coordination Polymer

This protocol provides a representative example of the solvothermal synthesis of a coordination polymer using bix and a dicarboxylic acid co-ligand.

Materials:

-

Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

-

1,4-bis(imidazol-1-ylmethyl)benzene (bix)

-

1,4-Benzenedicarboxylic acid (H₂bdc)

-

N,N-Dimethylformamide (DMF)

-

Ethanol

Procedure:

-

In a 20 mL glass vial, dissolve 0.1 mmol of Zn(NO₃)₂·6H₂O and 0.1 mmol of 1,4-benzenedicarboxylic acid in 10 mL of DMF.

-

To this solution, add 0.1 mmol of 1,4-bis(imidazol-1-ylmethyl)benzene (bix).

-

Seal the vial and place it in a programmable oven.

-

Heat the vial to 100 °C for 72 hours.

-

After 72 hours, slowly cool the oven to room temperature.

-

Colorless block-shaped crystals of the coordination polymer should form.

-

Collect the crystals by filtration, wash with ethanol, and air-dry.

Causality behind Experimental Choices:

-

Solvothermal Conditions: The use of elevated temperature and pressure in a sealed system facilitates the dissolution of reactants and promotes the crystallization of the coordination polymer.

-

DMF as a Solvent: DMF is a high-boiling point polar aprotic solvent that is effective at dissolving both the metal salt and the organic ligands.

-

Molar Ratios: The stoichiometry of the reactants is a critical parameter that influences the final structure. Equimolar ratios are often a good starting point for exploratory synthesis.

-

Slow Cooling: Slow cooling of the reaction mixture allows for the formation of well-defined, single crystals suitable for X-ray diffraction analysis.

Part 3: The Rich Structural Tapestry of bix-based Coordination Polymers

The conformational flexibility of the bix ligand gives rise to an extraordinary diversity of network topologies in the resulting coordination polymers.[1][2][3][4][5] These structures can range from simple 1D chains to complex 3D frameworks, often exhibiting fascinating phenomena such as interpenetration.

Dimensionality:

-

1D Chains: In their simplest form, bix ligands can bridge metal centers to form infinite one-dimensional chains. These chains can be linear, zigzag, or helical.

-

2D Layers: The 1D chains can be further interconnected by other ligands or through weaker interactions to form two-dimensional sheets. These layers can have various topologies, such as the common (4,4) or (6,3) nets.[8]

-

3D Frameworks: The interconnection of 2D layers or the direct coordination of bix ligands in three dimensions leads to the formation of three-dimensional frameworks. These frameworks can be porous, making them suitable for applications in gas storage and separation.

Interpenetration:

A common and intriguing feature of bix-based coordination polymers is the phenomenon of interpenetration, where two or more independent frameworks are entangled with each other.[1] This can occur in both 2D and 3D structures and is often driven by the system's tendency to fill void space. Interpenetration can significantly impact the porosity and stability of the material.

Caption: Key application areas of bix-based coordination polymers.

Part 6: Future Outlook and Unmet Challenges

The field of coordination polymers constructed from 1,4-bis(imidazol-1-ylmethyl)benzene continues to be an active area of research. While significant progress has been made in the synthesis and structural characterization of these materials, several challenges and opportunities remain.

Future Directions:

-

Predictive Synthesis: A major challenge in coordination chemistry is the rational design and predictable synthesis of materials with desired structures and properties. [9]Further understanding of the complex interplay of factors that govern the self-assembly process is needed.

-

Functional Materials by Design: The focus is shifting from simply synthesizing new structures to designing materials with specific functions. This includes the development of bix-based coordination polymers with enhanced catalytic activity, improved sensing selectivity, and more sophisticated drug delivery capabilities.

-

From Crystalline to Amorphous: While much of the research has focused on crystalline coordination polymers, there is growing interest in the synthesis and application of amorphous or nanoscale bix-based materials. [2][3][4][5] The versatility of the bix ligand, coupled with the ever-expanding toolbox of synthetic and characterization techniques, ensures that coordination polymers based on this remarkable building block will continue to be a fertile ground for scientific discovery and technological innovation.

References

- Adarsh, N. N., Novio, F., & Ruiz-Molina, D. (2016). Coordination polymers built from 1,4-bis(imidazol-1-ylmethyl)benzene: from crystalline to amorphous. Dalton Transactions, 45(28), 11233–11255.

- Adarsh, N. N., Novio, F., & Ruiz-Molina, D. (2016). Coordination polymers built from 1,4-bis(imidazol-1-ylmethyl)benzene: from crystalline to amorphous. Dalton Transactions.

- Benchchem. (n.d.). 1,4-Bis((1H-imidazol-1-yl)methyl)benzene.

- Chen, P.-C., Lai, J. J., & Huang, C.-J. (2018).

- Horcajada, P., Gref, R., Baati, T., Allan, P. K., Maurin, G., Couvreur, P., Férey, G., Morris, R. E., & Serre, C. (2012). Metal-Organic Frameworks in Biomedicine. Chemical Reviews, 112(2), 1232–1268.

- Li, J., et al. (2020). Two Cd(II) MOFs of Flexible Aliphatic Dicarboxylate Ligands and 1,4-Bis[(2-methyl-1H-imidazol-1-yl)-methyl]benzene: Synthesis, Crystal Structures and Selective Sensing of Fe3+.

- Li, Y., et al. (2017). Synthesis, crystal structure and characterization of two new metal-organic frameworks with 1,3,5-tris[(1H-imidazol-1-yl)methyl]benzene and cyclohexane-1,3,5-tricarboxylate ligands.

- Liu, Y., et al. (2019). Two multifunctional coordination polymers based on 1,4-bis(imidazole-1-ylmethyl) benzene: Synthesis, crystal structure and sensitive detection of enrofloxacin and ciprofloxacin.

- MDPI. (2020). Synthesis, Structure, and Properties of Coordination Polymers Based on 1,4-Bis((2-methyl-1H-imidazol-1-yl)methyl)

- PubMed Central. (2018).

- PubMed Central. (2021). Crystal structure and luminescence spectrum of a one-dimensional nickel(II) coordination polymer incorporating 1,4-bis[(2-methylimidazol-1-yl)

- PubMed Central. (2022).

- ResearchGate. (n.d.). Syntheses, Structures, and Photoluminescent Properties of Coordination Polymers Based on 1,4-Bis(imidazol-l-yl-methyl)

- RSC Publishing. (n.d.). Coordination polymer particles as potential drug delivery systems.

- Semantic Scholar. (2021). Crystal Structure and Catalytic Activity of Poly[bis(3-bromo-2-hydroxybenzaldehyde).

- Taylor & Francis Online. (2017). Synthesis, crystal structure and characterization of two new cobalt(II) metal–organic frameworks with 1,4-bis((1h-imidazol-1-yl)methyl) benzene and 1,3,5-tris[(1h-imidazol-1-yl)methyl]benzene ligands.

- TCI Chemicals. (n.d.). 1,4-Bis[(1H-imidazol-1-yl)methyl]benzene.

- Wang, L. H., Kong, F. Y., & Tai, X. S. (2021). Crystal Structure and Catalytic Activity of Poly[bis(3-bromo-2-hydroxybenzaldehyde)-2-aminopyrimidinemagnesium(II)] for Hydrogenation of 1,3-Butadiene.

- Xiao, Y., Guan, J., Shu, T., & Zhang, X. (2022). Bimetallic Coordination Polymers: Synthesis and Applications in Biosensing and Biomedicine. MDPI.

- Zhang, X., et al. (2018). Four Novel Coordination Polymers Based on Flexible 1,4-bis(1,2,4-triazol-1-ylmethyl)benzene Ligand: Synthesis, Structure, Luminescence and Magnetic Properties.

- Zhao, J., et al. (2017). Synthesis, structures and anticancer activities of two coordination polymers based on 1,4-bis((1H-benzo[d]imidazol-1-yl)methyl)benzene ligand.

Sources

- 1. researchgate.net [researchgate.net]

- 2. [PDF] Coordination polymers built from 1,4-bis(imidazol-1-ylmethyl)benzene: from crystalline to amorphous. | Semantic Scholar [semanticscholar.org]

- 3. Coordination polymers built from 1,4-bis(imidazol-1-ylmethyl)benzene: from crystalline to amorphous - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. Coordination Polymers Built from 1,4-Bis(imidazol-1-ylmethyl)benzene: from Crystalline to Amorphous (2016) | Nayarassery N. Adarsh [scispace.com]

- 5. Coordination polymers built from 1,4-bis(imidazol-1-ylmethyl)benzene: from crystalline to amorphous - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound|CAS 56643-83-5 [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

The Synthesis and Characterization of 1,4-Bis(imidazol-1-ylmethyl)benzene Derivatives: A Technical Guide for Advanced Research

Foreword: The Architectural Versatility of Bis-Imidazolic Linkers

In the landscape of modern chemistry, the design and synthesis of molecules with specific structural and functional attributes are paramount. Among these, 1,4-bis(imidazol-1-ylmethyl)benzene, colloquially known as 'bix', and its derivatives have emerged as exceptionally versatile building blocks.[1] Their unique architecture, a harmonious blend of a rigid aromatic core with flexible imidazolylmethyl arms, bestows upon them a remarkable ability to orchestrate the assembly of complex supramolecular structures. This guide provides an in-depth exploration of the synthesis and characterization of these pivotal compounds, offering a technical narrative grounded in field-proven insights for researchers, scientists, and professionals in drug development. The methodologies detailed herein are presented not merely as procedural steps but as a self-validating system, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility.

I. Strategic Approaches to the Synthesis of the Bix Scaffold

The construction of the 1,4-bis(imidazol-1-ylmethyl)benzene framework is predominantly achieved through a classical nucleophilic substitution pathway. However, the evolution of green chemistry has introduced compelling alternative methodologies that offer distinct advantages in terms of environmental impact and reaction efficiency.

The Cornerstone of Synthesis: Nucleophilic Substitution

The most established and widely cited method for synthesizing the bix ligand involves the direct reaction of a p-xylene derivative, typically 1,4-bis(halomethyl)benzene, with imidazole.[1] The choice of the leaving group (halogen) and the base is critical to the success of the reaction.

Experimental Protocol: Classical Synthesis of 1,4-Bis(imidazol-1-ylmethyl)benzene

-

Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve imidazole in an anhydrous polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

-

Base Addition: To this solution, add a strong base, such as sodium hydride (NaH), portion-wise at 0 °C. The use of a strong base is crucial for the deprotonation of imidazole, thereby generating the imidazolate anion, a potent nucleophile.

-

Substrate Introduction: Once the evolution of hydrogen gas has ceased, indicating the complete formation of the imidazolate, a solution of 1,4-bis(chloromethyl)benzene or 1,4-bis(bromomethyl)benzene in the same anhydrous solvent is added dropwise at room temperature.

-

Reaction Progression: The reaction mixture is then heated to a temperature typically ranging from 60 to 80 °C and stirred for several hours to ensure complete substitution. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction is quenched by the careful addition of water. The product is then extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system, such as methanol or ethanol, to yield the pure 1,4-bis(imidazol-1-ylmethyl)benzene as a white to off-white crystalline solid.[1]

Causality in Experimental Design:

-

Anhydrous Conditions: The use of anhydrous solvents and a dry atmosphere (nitrogen or argon) is imperative to prevent the quenching of the highly reactive sodium hydride and the intermediate imidazolate anion by water.

-

Solvent Choice: DMF and THF are excellent solvents for this reaction due to their ability to dissolve the reactants and their high dielectric constants, which stabilize the charged intermediates in the SN2 transition state.

-

Base Selection: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates imidazole, driving the reaction towards product formation.

The Green Chemistry Paradigm: Alternative Synthetic Routes

In alignment with the principles of sustainable chemistry, several alternative methods have been developed to minimize solvent waste and energy consumption.

-

Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to rapidly heat the reaction mixture, significantly reducing reaction times. The synthesis can be performed with a minimal amount of a high-dielectric solvent or even under solvent-free conditions.[1]

-

Ultrasound-Assisted Synthesis: Sonication can be employed to enhance the rate of reaction by promoting mass transfer and creating localized high-temperature and high-pressure zones.

-

Mechanochemistry (Ball-Milling): This solvent-free approach involves the grinding of solid reactants (imidazole and 1,4-bis(halomethyl)benzene) with a solid base, such as potassium carbonate. The mechanical energy input directly drives the chemical reaction, simplifying the work-up process.[1]

Visualization of Synthetic Workflow

Caption: Synthetic pathways to 1,4-bis(imidazol-1-ylmethyl)benzene.

II. Rigorous Characterization of Bix Derivatives

The unambiguous confirmation of the structure and purity of the synthesized 1,4-bis(imidazol-1-ylmethyl)benzene derivatives is a critical step that relies on a suite of complementary analytical techniques.

Spectroscopic and Spectrometric Analyses

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: This is the first-line technique for structural verification. The ¹H NMR spectrum of 1,4-bis(imidazol-1-ylmethyl)benzene will exhibit characteristic signals for the protons of the benzene ring, the methylene bridges, and the imidazole rings.[1] The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Distinct resonances will be observed for the carbons of the benzene ring, the methylene carbons, and the carbons of the imidazole rings.[2]

Infrared (IR) Spectroscopy:

IR spectroscopy is employed to identify the functional groups present in the molecule. The spectrum will show characteristic absorption bands for C-H, C=C, and C-N bonds, confirming the presence of the aromatic and imidazole moieties.[1]

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight of the synthesized compound, thereby confirming its molecular formula (C₁₄H₁₄N₄).[1] A peak corresponding to the molecular ion [M]⁺ or the protonated molecule [M+H]⁺ is typically observed.

Table 1: Typical Spectroscopic and Spectrometric Data for 1,4-Bis(imidazol-1-ylmethyl)benzene

| Technique | Observed Features | Interpretation |

| ¹H NMR | Signals for aromatic protons (benzene and imidazole rings), and a singlet for the methylene protons. | Confirms the presence and connectivity of the different proton environments. |

| ¹³C NMR | Resonances for the carbons of the benzene ring, the methylene carbons, and the carbons of the imidazole rings. | Verifies the carbon skeleton of the molecule. |

| IR Spectroscopy | Characteristic absorption bands for C-H, C=C, and C-N bonds. | Indicates the presence of the key functional groups. |

| Mass Spectrometry | A peak corresponding to the molecular ion or protonated molecule. | Confirms the molecular weight of the compound. |

Definitive Structural Elucidation: X-ray Crystallography